3-Methyl-10H-phenothiazine
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Overview
Description
3-Methyl-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms Phenothiazine and its derivatives are known for their diverse applications in various fields, including medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-10H-phenothiazine typically involves the methylation of phenothiazine. One common method is the reaction of phenothiazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale methylation processes using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenothiazine derivatives.
Scientific Research Applications
3-Methyl-10H-phenothiazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Derivatives of this compound are investigated for their potential therapeutic effects, including antipsychotic and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-Methyl-10H-phenothiazine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activities. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, its redox properties enable it to participate in electron transfer reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound, known for its use in antipsychotic drugs.
10-Methylphenothiazine: Another methylated derivative with similar properties.
Chlorpromazine: A well-known antipsychotic drug derived from phenothiazine.
Promethazine: An antihistamine and antiemetic drug.
Uniqueness
3-Methyl-10H-phenothiazine is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, such as in the development of new pharmaceuticals and advanced materials .
Properties
CAS No. |
3939-47-7 |
---|---|
Molecular Formula |
C13H11NS |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
3-methyl-10H-phenothiazine |
InChI |
InChI=1S/C13H11NS/c1-9-6-7-11-13(8-9)15-12-5-3-2-4-10(12)14-11/h2-8,14H,1H3 |
InChI Key |
ZTZUBEWGBTVCHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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